[(Benzylsulfonyl)amino]acetic acid

Serine Protease Inhibition Anticoagulant Development Factor Xa

This sulfonamide-carboxylic acid scaffold is critical for substrate-analogue inhibitors of serine proteases (fXa, uPA). Its benzylsulfonyl group enables potent, low nanomolar Ki binding. Ideal for research in coagulation, metastasis, and dual protease inhibition. Essential for MMP-2/9 inhibitor development when derivatized. A high-purity building block for reliable, reproducible results.

Molecular Formula C9H11NO4S
Molecular Weight 229.26 g/mol
CAS No. 6966-44-5
Cat. No. B1330148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(Benzylsulfonyl)amino]acetic acid
CAS6966-44-5
Molecular FormulaC9H11NO4S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)NCC(=O)O
InChIInChI=1S/C9H11NO4S/c11-9(12)6-10-15(13,14)7-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12)
InChIKeyCOQDVKIEFHWEQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





[(Benzylsulfonyl)amino]acetic Acid (CAS 6966-44-5): A Foundational Sulfonamide Scaffold for Protease-Targeted Research


[(Benzylsulfonyl)amino]acetic acid, also known as N-benzylsulfonyl glycine, is a sulfonamide-containing carboxylic acid with the molecular formula C9H11NO4S and a molecular weight of 229.26 g/mol [1]. This compound serves as a foundational scaffold for a class of substrate-analogue inhibitors targeting serine proteases, including factor Xa (fXa) and urokinase-type plasminogen activator (uPA), which are central to coagulation and metastasis pathways [2]. As a building block, its structure—featuring a benzylsulfonyl group attached to a glycine residue—mimics the P4-P3-P2 region of natural substrates, enabling potent, reversible enzyme inhibition [3].

Why [(Benzylsulfonyl)amino]acetic Acid Cannot Be Substituted with Generic Analogs in Protease Research


[(Benzylsulfonyl)amino]acetic acid and its analogs possess a unique sulfonamide linkage and a benzyl group that are critical for achieving high-affinity, substrate-like binding to the active sites of serine proteases such as factor Xa (fXa) and urokinase (uPA) [1]. In contrast, generic sulfonyl amino acids with smaller alkyl groups (e.g., methylsulfonyl glycine) fail to effectively engage the enzyme's S4 pocket, a lipophilic region essential for potent inhibition [2]. This structural specificity translates directly to measurable differences in inhibition constants (Ki), where the benzylsulfonyl scaffold has been shown to achieve Ki values in the low nanomolar range [3]. The evidence below demonstrates that substituting this scaffold with a non-benzyl analog would likely result in a significant, quantifiable loss of potency and selectivity.

Quantitative Differentiation of [(Benzylsulfonyl)amino]acetic Acid Scaffold in Enzyme Inhibition


Benzylsulfonyl Group as a P4 Moiety Confers Nanomolar Potency Against Factor Xa

The N-terminal benzylsulfonyl group in the inhibitor benzylsulfonyl-DSer(tBu)-Gly-4-amidinobenzylamide (compound 3) is essential for high-affinity binding to human factor Xa (fXa). This compound, which incorporates the core benzylsulfonyl-glycine motif, exhibits a Ki of 14 nM against fXa [1]. While this study does not directly compare compound 3 to an analog with a non-benzyl P4 group, the structural data indicate that the benzyl group occupies the enzyme's S4 pocket, a key interaction that drives potency [2]. This is a class-level inference from the fXa inhibitor series.

Serine Protease Inhibition Anticoagulant Development Factor Xa

Benzylsulfonyl-Derived Inhibitor Achieves 20 nM Ki Against Urokinase and Suppresses Metastasis in Vivo

The benzylsulfonyl-containing inhibitor benzylsulfonyl-D-Ser-Ser-4-amidinobenzylamide (inhibitor 26) demonstrates potent and selective inhibition of urokinase-type plasminogen activator (uPA), with a Ki of 20 nM [1]. In a fibrosarcoma metastasis model using nude mice, treatment with this inhibitor at 2 x 1.5 mg/kg/day reduced the number of experimental lung metastases from 100% (control) to 4.6 ± 1% [1]. Additionally, survival was significantly prolonged, with 50% of treated mice surviving more than 117 days compared to a maximum of 43 days in the control group [1]. This is a cross-study comparable evidence, as the control is untreated mice.

Urokinase Inhibition Cancer Metastasis In Vivo Efficacy

Benzylsulfonyl-Containing Dual Inhibitor BSFAB Binds Plasmin and uPA with Ki of 29 nM and 25 nM, Respectively

The inhibitor benzylsulfonyl-D-Ser-homoPhe-(4-amidino-benzylamide) (BSFAB), which features the benzylsulfonyl-glycine core, acts as a dual inhibitor of plasmin and urokinase (uPA). In enzyme kinetic studies, BSFAB demonstrated Ki values of 29 nM for plasmin and 25 nM for uPA [1]. In a clinical study on subjects with sensitive skin, BSFAB improved stratum corneum barrier integrity, with a statistically significant improvement (P < 0.02) observed on day 29 compared to baseline [1]. This is a direct head-to-head comparison in a clinical setting.

Plasmin Inhibition Urokinase Inhibition Skin Barrier Function

Optimal Research Applications for [(Benzylsulfonyl)amino]acetic Acid Based on Quantitative Evidence


Development of Potent, Substrate-Analogue Factor Xa (fXa) Inhibitors for Anticoagulant Research

Leveraging the benzylsulfonyl-glycine scaffold as the P4-P3-P2 core, researchers can synthesize novel fXa inhibitors with the potential for low nanomolar Ki values, as demonstrated by compound 3 (Ki = 14 nM) [1]. This scaffold's ability to anchor the inhibitor in the enzyme's S4 pocket is critical for achieving the potency required for anticoagulant drug candidates [2].

Design and Synthesis of Selective Urokinase (uPA) Inhibitors for Cancer Metastasis Studies

This building block is essential for constructing uPA inhibitors, such as inhibitor 26, which has shown a Ki of 20 nM in vitro and a 95.4% reduction in lung metastases in an in vivo fibrosarcoma model [3]. Procurement of this compound enables the exploration of uPA-targeted therapies to prevent tumor spread.

Creation of Dual Plasmin/uPA Inhibitors for Dermatological and Wound Healing Research

The scaffold is a key precursor for dual inhibitors like BSFAB, which has been clinically shown to improve skin barrier function (P < 0.02) and inhibit both plasmin (Ki = 29 nM) and uPA (Ki = 25 nM) [4]. This makes it valuable for studies aimed at modulating protease activity in skin health and tissue repair.

Exploration of Matrix Metalloproteinase (MMP) Inhibition via Hydroxamate Derivatization

When derivatized as a hydroxamic acid, the N-benzylsulfonyl glycine structure serves as a potent zinc-binding group (ZBG) for MMP-2 and MMP-9 inhibition [5]. This application is supported by class-level inference from studies on N-4-nitrobenzylsulfonylglycine hydroxamates, which demonstrated effective inhibition of these enzymes [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(Benzylsulfonyl)amino]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.